3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
M700F048 is a major plant metabolite of the fungicide fluxapyroxad. It is known for its role in the degradation process of fluxapyroxad in plants, particularly in crops like peanuts and perilla leaves . This compound is significant in the study of pesticide residues and their impact on both the environment and human health.
Preparation Methods
Synthetic Routes and Reaction Conditions
M700F048 is primarily formed through the metabolic processes in plants. The parent compound, fluxapyroxad, undergoes demethylation to form M700F008, which is then N-glycosylated to produce M700F048 . The synthetic preparation of M700F048 in a laboratory setting involves the use of fluxapyroxad as the starting material, followed by controlled enzymatic reactions to mimic the plant metabolic pathways.
Industrial Production Methods
Industrial production of M700F048 is not typically performed as it is a metabolite rather than a primary product.
Chemical Reactions Analysis
Types of Reactions
M700F048 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of M700F048 .
Scientific Research Applications
M700F048 has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of fungicides and their degradation products.
Biology: Researchers investigate its impact on plant physiology and its role in the detoxification processes.
Medicine: Although not directly used in medicine, understanding its metabolic pathways helps in assessing the safety and efficacy of related compounds.
Industry: It is crucial in the development of safer and more effective fungicides by providing insights into the degradation and persistence of these chemicals in the environment
Mechanism of Action
M700F048 exerts its effects through its role as a metabolite of fluxapyroxad. The parent compound, fluxapyroxad, inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi, leading to their death. M700F048, as a metabolite, helps in understanding the complete degradation pathway and the eventual detoxification of fluxapyroxad in plants .
Comparison with Similar Compounds
Similar Compounds
M700F002: Another major metabolite of fluxapyroxad, formed through similar metabolic pathways.
M700F008: A precursor to M700F048, formed through the demethylation of fluxapyroxad.
Uniqueness of M700F048
M700F048 is unique due to its N-glycosylation, which distinguishes it from other metabolites like M700F002 and M700F008. This glycosylation enhances its solubility and stability in plant tissues, making it a significant marker for studying the persistence and degradation of fluxapyroxad .
Properties
CAS No. |
2056235-51-7 |
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Molecular Formula |
C23H20F5N3O6 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
3-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H20F5N3O6/c24-12-5-9(6-13(25)16(12)26)10-3-1-2-4-14(10)29-22(36)11-7-31(30-17(11)21(27)28)23-20(35)19(34)18(33)15(8-32)37-23/h1-7,15,18-21,23,32-35H,8H2,(H,29,36)/t15-,18-,19+,20-,23-/m1/s1 |
InChI Key |
IQUHFTXCLABIIP-BSTKLLGTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)C4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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